1,2,4,5-Benzenetetrathiol
Overview
Description
Benzene-1,2,4,5-tetrathiol is an organic compound with the molecular formula C6H6S4. It is characterized by the presence of four thiol groups (-SH) attached to a benzene ring at the 1, 2, 4, and 5 positions.
Mechanism of Action
1,2,4,5-Benzenetetrathiol, also known as Benzene-1,2,4,5-tetrathiol, is a chemical compound with the molecular formula C6H6S4 . This compound has been used in various applications, particularly in the synthesis of Metal-Organic Frameworks (MOFs) .
Target of Action
The primary target of this compound is the formation of covalent organic frameworks (COFs). It acts as a linker molecule in the synthesis of these frameworks .
Mode of Action
This compound interacts with its targets through the formation of covalent bonds. It reacts with other molecules to form a two-dimensional dithiine-linked phthalocyaninato cobalt (CoPc)-based covalent organic framework (COF), known as CoPc-S-COF .
Biochemical Pathways
The introduction of sulfur atoms with large atomic radius and two lone-pairs of electrons in the C-S-C linking unit leads to an undulated layered structure and an increased electron density of the Co center for CoPc-S-COF . This structural effect allows the exposition of more Co sites to enhance the COF catalytic performance .
Pharmacokinetics
Its molecular weight is 20637, and it has a predicted density of 1475±006 g/cm3 .
Result of Action
The result of the action of this compound is the formation of a covalent organic framework with an undulated layered structure. This structure has an increased electron density, which enhances its catalytic performance .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various substrates such as thianthrene and form oriented model systems with the molecules in the crystal lattice .
Cellular Effects
It has been used in the synthesis of covalent organic frameworks (COFs), which have shown promising results in enhancing anode interfacial stability in lithium–sulfur batteries . The dual functional tetrathiol additive markedly enhanced the Li anode interfacial stability, controlled the sulfur redox kinetics and suppressed side reactions towards polysulfides .
Temporal Effects in Laboratory Settings
It is known that this compound is stored at a temperature of 28°C .
Metabolic Pathways
It is known that this compound can be used to form an inorganic chemical with metallo-organic compounds as well as for the activation of carbonyl groups in carbonylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-1,2,4,5-tetrathiol can be synthesized through several methods. One common approach involves the reaction of 1,2,4,5-tetrafluorobenzene with thiol reagents under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the substitution of fluorine atoms with thiol groups .
Industrial Production Methods: Industrial production of benzene-1,2,4,5-tetrathiol often involves large-scale chemical reactions using readily available precursors. The process may include steps such as purification and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Benzene-1,2,4,5-tetrathiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydrosulfide.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Benzene-1,2,4,5-tetrathiol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Biology: The compound’s thiol groups make it useful in studying protein interactions and enzyme functions.
Medicine: Research explores its potential in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydroxybenzene
- 1,2,3,5-Tetrahydroxybenzene
- 1,2,4,5-Tetrahydroxybenzene
- 1,2,4,5-Tetrachlorobenzene
- 1,2,4,5-Tetrafluorobenzene
Comparison: Benzene-1,2,4,5-tetrathiol is unique due to its four thiol groups, which provide distinct chemical reactivity compared to hydroxyl or halogen-substituted benzenes. This uniqueness makes it valuable in applications requiring strong nucleophilic or redox properties .
Properties
IUPAC Name |
benzene-1,2,4,5-tetrathiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPDTCNNKWOGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S)S)S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507945 | |
Record name | Benzene-1,2,4,5-tetrathiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20133-21-5 | |
Record name | 1,2,4,5-Benzenetetrathiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20133-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,2,4,5-tetrathiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20133-21-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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